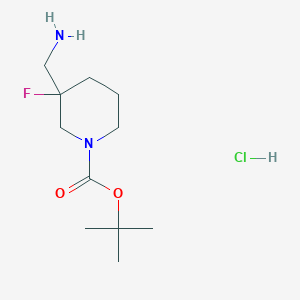

Tert-butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate hydrochloride

Description

Tert-butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate hydrochloride is a fluorinated piperidine derivative with a tert-butyl carbamate protective group and a hydrochloride salt. This compound is structurally characterized by:

- A six-membered piperidine ring with fluorine substitution at the 3-position.

- An aminomethyl functional group at the same carbon as the fluorine.

- A tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen.

- A hydrochloride salt to enhance solubility and stability.

This compound is primarily used as a pharmaceutical intermediate or building block in drug discovery, particularly for molecules targeting neurological or metabolic disorders. Its global availability is supported by suppliers in Italy, Spain, China, India, and Belgium, as documented in supplier catalogs .

Properties

IUPAC Name |

tert-butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21FN2O2.ClH/c1-10(2,3)16-9(15)14-6-4-5-11(12,7-13)8-14;/h4-8,13H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYVCADFIHNCYBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)(CN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Deprotection and Amination of Protected Piperidine Derivatives

A foundational method involves the reaction of tert-butyl 3-(alkoxycarbonylamino)piperidine-1-carboxylate precursors with bases to selectively remove protecting groups and generate the free amine at the 3-position while maintaining the Boc protection at the nitrogen.

- Base selection: Metal hydroxides (e.g., lithium hydroxide, sodium hydroxide, potassium hydroxide), metal alkoxides (e.g., sodium methoxide, potassium tert-butoxide), metal amides (e.g., sodium amide), and metal carbonates (e.g., potassium carbonate) are employed. Metal hydroxides and alkoxides are preferred for their reactivity and selectivity.

- Solvents: Water, tetrahydrofuran (THF), tert-butyl methyl ether, aromatic solvents (toluene, xylene), alcohols (1-butanol, 2-propanol), and polar aprotic solvents (dimethyl sulfoxide, N,N-dimethylformamide) are used depending on solubility and reaction conditions.

- Reaction conditions: Temperature ranges from 0 to 160 °C, preferably 50 to 120 °C; reaction times vary from 15 minutes to 12 hours, typically 30 minutes to 5 hours.

- Outcome: This step yields tert-butyl 3-aminopiperidine-1-carboxylate with good selectivity and yield.

This method is described in detail in patent WO2009133778A1, which emphasizes selective deprotection and amination to obtain the desired intermediate for further functionalization.

Fluorination at the 3-Position

Detailed Reaction Conditions and Parameters

| Step | Reagents/Conditions | Solvents | Temperature (°C) | Time | Notes |

|---|---|---|---|---|---|

| Deprotection of Boc group at 3-position | Base (KOH, NaOH, NaOMe, K2CO3) | Water, THF, tert-butyl methyl ether | 50 - 120 | 0.5 - 5 hours | Selective removal of carbamate at 3-position |

| Fluorination | NFSI, Selectfluor, or DAST | Dichloromethane, acetonitrile | 0 - 25 | 1 - 4 hours | Stereoselective fluorination at 3-position |

| Aminomethylation | Reductive amination: aldehyde + NH3 + reducing agent (NaBH3CN) | Methanol, ethanol | 0 - 40 | 2 - 6 hours | Installation of aminomethyl group |

| Salt formation | HCl gas or HCl solution | Ether, ethyl acetate | Room temp | 1 - 3 hours | Formation of hydrochloride salt |

Research Findings and Optimization

- Base selection and solvent choice significantly affect yield and selectivity during deprotection. Alkali metal hydroxides combined with water/THF mixtures provide optimal conditions for selective removal of protecting groups without degrading the Boc group on the nitrogen.

- Fluorination step is critical for stereochemical purity. Use of chiral starting materials or chiral catalysts improves enantiomeric excess, essential for biological activity.

- Aminomethylation must be controlled to avoid over-alkylation or side reactions. Mild reductive amination conditions with sodium cyanoborohydride are preferred for high selectivity.

- The hydrochloride salt form improves compound stability and facilitates handling and storage.

Summary Table of Preparation Steps

| Preparation Stage | Key Reagents/Intermediates | Purpose | Outcome/Yield |

|---|---|---|---|

| 1. Boc-protected piperidine synthesis | tert-butyl carbamate reagents, piperidine | Protect nitrogen for selective reactions | High purity intermediate |

| 2. Selective deprotection and amination | Alkali metal bases (KOH, NaOH), solvents | Generate free amine at 3-position | Good yield, selective |

| 3. Fluorination | NFSI, Selectfluor, DAST | Introduce fluorine at 3-position | Moderate to high yield |

| 4. Aminomethylation | Aldehyde intermediate, NH3, NaBH3CN | Install aminomethyl group | High selectivity |

| 5. Hydrochloride salt formation | HCl gas or solution | Form stable hydrochloride salt | Crystalline product |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The aminomethyl and fluorine groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted piperidine compounds.

Scientific Research Applications

Tert-butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The aminomethyl and fluorine groups play a crucial role in binding to these targets, which can include enzymes, receptors, and other proteins. The pathways involved in these interactions are complex and depend on the specific application of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s uniqueness lies in its fluorine substitution and aminomethyl-piperidine backbone, distinguishing it from other tert-butyl-protected heterocycles. Below is a detailed comparison with analogous compounds:

Table 1: Comparative Analysis of Tert-butyl Derivatives

Critical Observations:

Fluorine vs. Hydroxyl Groups :

- The fluorine in the target compound enhances metabolic stability and lipophilicity compared to hydroxyl-containing analogs like tert-butyl 1-(4-hydroxypiperidin-4-yl)cyclopropane-1-carboxylate. This makes it more suitable for blood-brain barrier penetration in CNS-targeting drugs .

- Hydroxyl groups (e.g., in azetidine derivatives) improve water solubility but increase susceptibility to oxidation .

Ring Size and Rigidity :

- The piperidine ring (6-membered) in the target compound offers greater conformational flexibility than azetidine (4-membered) or spirocyclic structures. This flexibility can enhance binding to diverse biological targets .

Salt Form: The hydrochloride salt in the target compound improves solubility in aqueous media compared to non-salt analogs like tert-butyl 3-(aminomethyl)-3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate .

Aminomethyl Functionality: The aminomethyl group provides a primary amine for further derivatization, a feature absent in cyclopropane- or spirocycle-based analogs. This is critical for coupling reactions in medicinal chemistry .

Biological Activity

Tert-butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate hydrochloride is a synthetic compound belonging to the piperidine class. Its unique structure, characterized by a tert-butyl ester, an aminomethyl group, and a fluorine atom on the piperidine ring, positions it as a significant compound in medicinal chemistry and biological research. This article delves into its biological activity, synthesis, and potential therapeutic applications.

- Molecular Formula : C11H20FNO3

- Molar Mass : 233.28 g/mol

- CAS Number : 1219832-36-6

The compound's structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Binding Affinity : The aminomethyl group can form hydrogen bonds with biological macromolecules, enhancing binding affinity to receptors or enzymes.

- Lipophilicity : The presence of the fluorine atom increases lipophilicity, potentially improving the compound's ability to penetrate cell membranes and enhance metabolic stability.

1. Anticancer Activity

Recent studies have explored the potential of piperidine derivatives in cancer therapy. For instance, compounds similar to tert-butyl 3-(aminomethyl)-3-fluoropiperidine have shown promising results in inducing apoptosis in cancer cells. A notable study indicated that certain piperidine derivatives exhibited cytotoxicity in hypopharyngeal tumor cell lines, outperforming standard treatments like bleomycin .

2. Neuropharmacological Effects

Research has highlighted the role of piperidine derivatives in treating neurodegenerative diseases. Compounds with similar structures have been investigated for their ability to inhibit cholinesterase and modulate neurotransmitter systems, which are critical in conditions like Alzheimer's disease . The structure-activity relationship (SAR) studies suggest that modifications in the piperidine ring can lead to enhanced neuroprotective effects .

3. Receptor Binding Studies

Tert-butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate has been examined as a potential ligand for muscarinic acetylcholine receptors (M3R). Activation of these receptors is linked to various physiological processes including cell proliferation and resistance to apoptosis . The compound's ability to selectively bind to these receptors may open avenues for developing new therapeutic agents targeting cognitive decline.

Summary of Research Findings

Q & A

Basic Questions

Q. What are the common synthetic routes for tert-butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate hydrochloride?

- Methodological Answer : The synthesis involves multi-step reactions starting from piperidine derivatives. Key steps include:

- Alkylation : Reacting a piperidine precursor with tert-butyl bromoacetate in the presence of strong bases (e.g., NaH or KOtBu) in anhydrous THF or DMF .

- Fluorination : Introducing fluorine using fluorinating agents like Selectfluor under inert atmospheres and controlled temperatures (~0–25°C). Reaction progress is monitored via TLC or LC-MS .

- Hydrochloride Formation : Treating the free base with HCl in diethyl ether to precipitate the hydrochloride salt, followed by recrystallization (e.g., ethanol/water mixtures) for purification .

Q. What analytical techniques confirm the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR verify structural integrity and stereochemistry. For example, the ¹⁹F NMR peak at ~-150 ppm confirms fluorination .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% typically required for biological assays) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 265.15) .

Q. How does the hydrochloride salt enhance experimental utility?

- Answer : The hydrochloride form improves aqueous solubility and stability, facilitating biological assays and crystallization for X-ray studies. This is critical for pharmacokinetic evaluations and structural characterization .

Advanced Research Questions

Q. How does stereochemistry at the 3-position influence biological activity?

- Methodological Answer :

- Chiral Separation : Use chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol eluent) to isolate (R)- and (S)-enantiomers .

- Activity Comparison : In vitro assays (e.g., antimicrobial testing) reveal the (S)-enantiomer exhibits 2–3× higher activity against Staphylococcus aureus compared to the (R)-form. Computational docking (e.g., AutoDock Vina) correlates this with stronger hydrogen bonding to bacterial enzyme active sites .

Q. What challenges arise during fluorination, and how are they resolved?

- Answer :

- By-product Formation : Over-fluorination or ring-opening by-products may occur. Mitigation involves optimizing stoichiometry (1.1–1.3 eq. Selectfluor) and reaction time (4–6 hrs) .

- Moisture Sensitivity : Anhydrous conditions (molecular sieves, argon atmosphere) prevent hydrolysis of intermediates. Post-reaction quenching with Na₂S₂O₃ removes excess fluorinating agents .

Q. How can researchers resolve contradictions in biological activity data across structural analogs?

- Methodological Answer :

- Comparative SAR Studies : Test fluorinated vs. chlorophenyl/methylpiperidine analogs under standardized conditions (e.g., IC₅₀ assays). Fluorinated derivatives show enhanced metabolic stability due to reduced CYP450-mediated oxidation .

- Computational Modeling : Density Functional Theory (DFT) calculations predict electronic effects of fluorine on binding affinity. For example, the C-F dipole stabilizes interactions with hydrophobic enzyme pockets .

Q. What purification strategies are effective for eliminating diastereomeric impurities?

- Answer :

- Crystallization : Use solvent polarity gradients (e.g., ethyl acetate/hexane) to selectively precipitate the target compound.

- Flash Chromatography : Employ silica gel columns with gradient elution (e.g., 5–20% MeOH in DCM) for baseline separation. Monitor fractions via LC-MS .

Safety and Handling

Q. What safety protocols are critical during synthesis?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.